molecular formula C24H34INO2 B13747458 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide CAS No. 10401-26-0

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide

Cat. No.: B13747458
CAS No.: 10401-26-0
M. Wt: 495.4 g/mol
InChI Key: YJIPPFSUCLKWIF-UHFFFAOYSA-N
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Description

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is a chemical compound with a complex structure that includes a benzophenone core substituted with a dibutylamino group and a propoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide typically involves multiple steps. One common method includes the reaction of benzophenone with 2-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(dibutylamino)propoxy)benzophenone. This intermediate is then treated with hydriodic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Molecular docking studies have identified key genes and pathways involved in its action, including AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is unique due to its specific substitution pattern and the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

10401-26-0

Molecular Formula

C24H34INO2

Molecular Weight

495.4 g/mol

IUPAC Name

1-(2-benzoylphenoxy)propan-2-yl-dibutylazanium;iodide

InChI

InChI=1S/C24H33NO2.HI/c1-4-6-17-25(18-7-5-2)20(3)19-27-23-16-12-11-15-22(23)24(26)21-13-9-8-10-14-21;/h8-16,20H,4-7,17-19H2,1-3H3;1H

InChI Key

YJIPPFSUCLKWIF-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

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